2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile
Overview
Description
2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile is an organic compound with the molecular formula C12H5BrN2S2. It is a derivative of bithiophene, a heterocyclic compound consisting of two thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors .
Preparation Methods
The synthesis of 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,2’-bithiophene and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: The compound is studied for its potential use in the fabrication of thin-film transistors and other electronic devices.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s conjugated structure allows for delocalization of electrons, facilitating charge transport. In organic semiconductors, it interacts with other materials to form active layers that contribute to the overall device performance .
Comparison with Similar Compounds
Similar compounds to 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile include:
5,5’-Dibromo-2,2’-bithiophene: Another bithiophene derivative with two bromine atoms, used in similar applications.
2-Acetyl-5-bromothiophene: A related compound used as a starting material in the synthesis of bithiophene derivatives.
5,5’-Dibromo-2,2’-bithiophene: Known for its use in the synthesis of organic semiconductors.
The uniqueness of 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile lies in its specific structure, which imparts distinct electronic properties, making it particularly suitable for use in organic electronics.
Properties
IUPAC Name |
2-[[5-(5-bromothiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN2S2/c13-12-4-3-11(17-12)10-2-1-9(16-10)5-8(6-14)7-15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLRCTASJSGPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Br)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704890-84-6 | |
Record name | 2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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